molecular formula C17H22N4O3 B2956622 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1209961-54-5

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2956622
CAS No.: 1209961-54-5
M. Wt: 330.388
InChI Key: VSQYJAPERCOUCS-UHFFFAOYSA-N
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Description

The compound “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The isopropyl group attached to the oxadiazole ring and the piperidine ring attached to it make this molecule unique .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The oxadiazole ring, the isopropyl group, and the piperidine ring are the key structural features of this molecule .

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Potential

A study conducted by Nirogi et al. (2021) synthesized and evaluated a series of oxadiazole derivatives, including structures similar to the target compound, as partial agonists for the 5-hydroxytryptamine-4 receptor (5-HT4R). These agonists aimed to treat cognitive deficits associated with Alzheimer's disease. The compound Usmarapride (12l), closely related to the target structure, demonstrated robust nonclinical efficacy in cognition models and showed disease-modifying potential by increasing neuroprotective soluble amyloid precursor protein alpha levels. This research indicates the potential application of similar compounds in treating cognitive disorders (Nirogi et al., 2021).

Supramolecular Architecture and Non-covalent Interactions

Sharma et al. (2019) investigated the crystal packing of a series of 1,2,4-oxadiazole derivatives, focusing on the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their supramolecular architectures. Although not directly involving the specific target compound, this study highlights the importance of these interactions in the structural stability and potential biological activity of oxadiazole derivatives (Sharma et al., 2019).

Antimicrobial Activity

Mallesha and Mohana (2014) synthesized a series of oxime derivatives related to the target compound, evaluating their in vitro antibacterial and antifungal activities. Their findings suggest that certain derivatives exhibit good antimicrobial activity against tested pathogenic strains, indicating potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Material Science and OLEDs

Wang et al. (2001) focused on the synthesis and structure of new bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (OLEDs). Although the study does not directly mention the specific target compound, it underscores the utility of oxadiazole-containing compounds in material science, particularly in enhancing the performance of OLEDs (Wang et al., 2001).

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11(2)14-19-20-15(24-14)12-6-9-21(10-7-12)17(22)13-5-4-8-18-16(13)23-3/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQYJAPERCOUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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